![molecular formula C18H22ClNO B4880973 N-benzyl-3-chloro-1-adamantanecarboxamide](/img/structure/B4880973.png)
N-benzyl-3-chloro-1-adamantanecarboxamide
Vue d'ensemble
Description
N-benzyl-3-chloro-1-adamantanecarboxamide is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is also known as BZACA and has a molecular formula of C18H21ClNO.
Mécanisme D'action
The exact mechanism of action of N-benzyl-3-chloro-1-adamantanecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. It may also act by modulating the activity of dopamine receptors in the brain, which could be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-chloro-1-adamantanecarboxamide has anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce pain in animal models of inflammation and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-3-chloro-1-adamantanecarboxamide in lab experiments is its potential anti-inflammatory and analgesic effects. This could be beneficial in studying the mechanisms of pain and inflammation. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for the study of N-benzyl-3-chloro-1-adamantanecarboxamide. One direction is to further investigate its potential use in the treatment of Parkinson's disease and other neurological disorders. Another direction is to study its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies could be done to elucidate the exact mechanism of action of N-benzyl-3-chloro-1-adamantanecarboxamide.
Méthodes De Synthèse
The synthesis of N-benzyl-3-chloro-1-adamantanecarboxamide involves the reaction between benzylamine and 3-chloroadamantane-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-benzyl-3-chloro-1-adamantanecarboxamide.
Applications De Recherche Scientifique
N-benzyl-3-chloro-1-adamantanecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
N-benzyl-3-chloroadamantane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c19-18-9-14-6-15(10-18)8-17(7-14,12-18)16(21)20-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUSYSOJRKPOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330677 | |
Record name | N-benzyl-3-chloroadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661591 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-3-chloroadamantane-1-carboxamide | |
CAS RN |
317375-21-6 | |
Record name | N-benzyl-3-chloroadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.